2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, which is characterized by a fused imidazole and pyridine ring system. This compound has garnered interest due to its potential biological activities, particularly as a selective inhibitor of certain kinases, making it a candidate for therapeutic applications in cancer treatment and other diseases. The structural features of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine contribute to its unique chemical properties and biological functionalities.
The compound is synthesized from various starting materials, primarily involving nitrogen-containing heterocycles. Its classification falls under the category of organic compounds with significant pharmacological properties. The imidazo[4,5-b]pyridine derivatives are known for their diverse biological activities, including antitumor and antimicrobial effects, which can be attributed to their ability to interact with biological targets such as enzymes and receptors.
The synthesis of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. Key methods include:
For instance, one method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-amino-3-nitropyridine in the presence of sodium dithionite to yield various derivatives of imidazo[4,5-b]pyridine .
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is involved in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are critical for developing derivatives with improved pharmacological properties .
The mechanism of action for compounds like 2,7-dimethyl-1H-imidazo[4,5-b]pyridine generally involves:
Computational studies have shown that these interactions can lead to significant changes in kinase activity profiles .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties .
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine has several notable applications:
Research continues to explore its full potential across different therapeutic areas .
The compound is systematically named 2,7-dimethyl-1H-imidazo[4,5-b]pyridine according to IUPAC conventions. This nomenclature specifies the methyl substituents at positions 2 and 7 of the fused heterocyclic system, with the hydrogen atom at the 1-position indicating the tautomeric form where the imidazole nitrogen is protonated. Its molecular formula is C₈H₉N₃, corresponding to a molecular weight of 147.18 g/mol. Key structural identifiers include:
Table 1: Standard Identifiers for 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Identifier Type | Value |
---|---|
CAS Registry Number | 115951-60-5 [1] [2] [8] |
Canonical SMILES | CC1C=CN=C2N=C(C)NC=12 [1] |
InChIKey | KLRKPOJJEMOZLD-UHFFFAOYSA-N [1] [2] |
InChI | InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) [1] |
The fused bicyclic structure consists of an imidazole ring condensed with a pyridine ring at bonds connecting pyridine positions 4,5 and imidazole positions 4,5 (denoted by [4,5-b]). The methyl groups at C2 (imidazole) and C7 (pyridine) are key structural features influencing electronic distribution and physicochemical behavior.
Spectroscopic data provides definitive evidence for the molecular structure and functional groups:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals/Peaks | Assignment |
---|---|---|
MS (EI) | m/z 147.18 [M]+• | Molecular ion |
IR (KBr) | ~3190 cm⁻¹ | N-H stretch |
2980-3003 cm⁻¹ | C-H stretch (CH₃) | |
~1608 cm⁻¹ | C=N stretch (ring) | |
¹H NMR (400 MHz, DMSO-d₆) | δ 2.51 ppm (s, 3H) | C2-CH₃ |
δ 2.24-2.29 ppm (s, 3H) | C7-CH₃ | |
δ 7.29-7.56 ppm (m, 1H) | Pyridine H5/H6 | |
δ 8.09 ppm (s, 1H) | Pyridine H4 | |
δ ~12.5-13.0 ppm (br s, 1H, D₂O exchangeable) | N1-H | |
¹³C NMR (CDCl₃) | δ ~156.4 ppm | C7 |
δ ~146.2 ppm | C2 | |
δ ~29.2 ppm | C7-CH₃ | |
δ ~15.8 ppm | C2-CH₃ |
Direct X-ray crystallographic data for 2,7-dimethyl-1H-imidazo[4,5-b]pyridine is not explicitly reported in the provided sources. However, crystallographic studies on closely related methyl-substituted imidazopyridine analogs provide insights into the structural characteristics likely applicable to this compound. Studies on compounds like 2-[4-(dimethylamino)phenyl]-3-(5-bromopentyl)-6-bromo-3H-imidazo[4,5-b]pyridine reveal that the imidazopyridine core itself is generally near-planar, with typical dihedral angles between the imidazole and pyridine rings of ~2.0° [6]. This planarity is crucial for electronic delocalization across the fused bicyclic system. Methyl substituents on analogous heterocyclic frameworks adopt positions perpendicular or slightly angled relative to the mean plane of the aromatic system to minimize steric repulsion. The N1-H group participates in hydrogen bonding (N-H···N) in the solid state, often forming dimers or chains, which would significantly influence crystal packing motifs, melting points, and solubility [3] [6]. Analysis of Hirshfeld surfaces for similar structures indicates that H···H interactions (42.2%), H···C/C⋯H interactions (23.1%), and H⋯Br/Br⋯H interactions (22.3% in halogenated analogs) dominate crystal packing, suggesting that non-covalent interactions involving the methyl hydrogens and ring protons would be critical in the crystal lattice of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine [6].
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and physicochemical properties:
Table 3: Computed Physicochemical Parameters
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 147.18 g/mol | Confirms formula C₈H₉N₃ |
Calculated LogP | ~1.65 | Moderate lipophilicity; predicts membrane permeability & solubility balance |
TPSA | 41.6 Ų | Moderate polarity; indicator of absorption potential |
Rotatable Bonds | 0 | High molecular rigidity; impacts conformation & crystal packing |
HOMO-LUMO Gap (Est.) | ~2.36 - 2.40 eV (from analogs) | Indicates electronic stability & reactivity threshold |
Dipole Moment (Est.) | ~4-6 Debye (from analogs) | Moderate polarity influencing solubility & intermolecular forces |
The core imidazo[4,5-b]pyridine structure is a prominent scaffold in medicinal chemistry, featured in ligands for targets like the corticotropin-releasing factor (CRF) receptor and kinase inhibitors [3] [6] [9]. The specific substitution pattern (2,7-dimethyl) modulates its electronic properties, lipophilicity, and potential for derivatization, making it a valuable heterocyclic building block for scientific research [1] [8]. The computational and spectroscopic data collectively provide a robust foundation for understanding its chemical behavior and guiding its application in the synthesis of more complex molecules.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4